Home > Products > Screening Compounds P18614 > Etrasimod arginine
Etrasimod arginine - 1206123-97-8

Etrasimod arginine

Catalog Number: EVT-267938
CAS Number: 1206123-97-8
Molecular Formula: C32H40F3N5O5
Molecular Weight: 631.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Etrasimod arginine is an organoammonium salt obtained by combining etrasimod with one molar equivalent of L-arginine. It is a sphingosine 1-phosphate receptor modulator approved for the treatment of moderately to severely active ulcerative colitis in adults. It has a role as an anti-inflammatory drug, an immunosuppressive agent and a sphingosine-1-phosphate receptor 1 antagonist. It contains a L-argininium(1+) and an etrasimod(1-).
Overview

Etrasimod arginine, also known as the L-arginine salt of etrasimod, is a selective sphingosine-1-phosphate receptor modulator. It has garnered attention for its potential therapeutic applications in various immune-mediated conditions, particularly ulcerative colitis and eosinophilic esophagitis. The compound is classified under immunomodulators due to its ability to influence immune responses by targeting specific receptors in the sphingosine-1-phosphate pathway.

Source

Etrasimod arginine is derived from etrasimod, which is synthesized as a crystalline salt with L-arginine to enhance its solubility and bioavailability. This compound is developed by Arena Pharmaceuticals and has undergone various clinical trials to assess its efficacy and safety in treating inflammatory disorders.

Classification

Etrasimod arginine falls into the category of small molecule drugs and is classified as a sphingosine-1-phosphate receptor modulator. Its mechanism involves selective modulation of S1P receptors, which play a crucial role in lymphocyte trafficking and immune response regulation.

Synthesis Analysis

Methods

The synthesis of etrasimod arginine involves several key steps that utilize enantiomerically pure compounds. The process typically includes:

  1. Formation of Intermediate Compounds: Initial precursors are synthesized through condensation reactions involving various organic substrates.
  2. Crystallization: The final product, etrasimod arginine, is obtained by crystallizing the L-arginine salt form of etrasimod, which enhances its stability and solubility.

Technical Details

The synthesis process may involve techniques such as chiral chromatography to ensure the purity of the compound. For instance, high-performance liquid chromatography (HPLC) is often employed to analyze the purity and concentration of etrasimod arginine during production.

Molecular Structure Analysis

Structure

Etrasimod arginine has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is C22_{22}H29_{29}F3_3N2_2O3_3, with a molecular weight of approximately 426.48 g/mol.

Data

The compound's structure includes:

  • A tetrahydrocyclopenta[b]indole core.
  • A carboxylic acid functional group.
  • Fluorinated aromatic substituents that enhance receptor binding affinity.
Chemical Reactions Analysis

Reactions

Etrasimod arginine undergoes various chemical reactions that are crucial for its synthesis and functionalization:

  1. Acid-Base Reactions: The formation of the arginine salt involves neutralization between etrasimod and L-arginine.
  2. Substitution Reactions: Modifications to the aromatic rings can occur through electrophilic substitution, impacting its pharmacological properties.

Technical Details

The synthesis may also involve protecting group strategies to ensure selectivity during multi-step reactions, particularly when introducing sensitive functional groups.

Mechanism of Action

Process

Etrasimod arginine exerts its effects primarily through selective modulation of sphingosine-1-phosphate receptors, particularly S1P receptor subtype 1 (S1P1). This modulation leads to:

  • Inhibition of Lymphocyte Migration: By binding to S1P receptors, etrasimod arginine prevents lymphocytes from exiting lymph nodes, reducing their circulation in the bloodstream and subsequent infiltration into tissues.
  • Immunomodulatory Effects: The compound alters immune responses by influencing cytokine release and T-cell activation.

Data

Clinical studies have demonstrated that treatment with etrasimod arginine results in significant reductions in inflammatory markers and improvement in clinical symptoms associated with conditions like ulcerative colitis.

Physical and Chemical Properties Analysis

Physical Properties

Etrasimod arginine appears as a white to off-white crystalline powder with good solubility in water due to its salt form.

Chemical Properties

Key chemical properties include:

  • Melting Point: Typically around 150°C.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
Applications

Scientific Uses

Etrasimod arginine is primarily investigated for its therapeutic potential in:

  • Ulcerative Colitis: Clinical trials have shown promising results in reducing disease activity and inducing remission.
  • Eosinophilic Esophagitis: Ongoing studies aim to evaluate its efficacy in managing this condition characterized by eosinophilic infiltration of the esophagus.

Additionally, its immunomodulatory properties make it a candidate for research into other autoimmune diseases and inflammatory conditions where modulation of lymphocyte trafficking could be beneficial.

Historical Development and Discovery of S1PR Modulators

The journey of sphingosine 1-phosphate receptor (S1PR) modulators began with the non-selective first-generation agent fingolimod, a sphingosine analog requiring phosphorylation for activation. As a prodrug, fingolimod targeted S1PR1,3,4,5 but was associated with off-target effects, including bradycardia and pulmonary complications, due to S1PR3 activation [1]. This spurred the development of second-generation modulators with improved receptor specificity:

  • Siponimod (S1PR1,5-selective)
  • Ozanimod (S1PR1,5-selective)
  • Ponesimod (S1PR1-directed) [1] [5]

Etrasimod emerged as a next-generation modulator designed to optimize selectivity and pharmacokinetics. Discovered through targeted screening by Arena Pharmaceuticals (later acquired by Pfizer), it was engineered to minimize cardiac effects while maximizing immunosuppressive efficacy. Unlike fingolimod, etrasimod functions as a direct agonist without requiring metabolic activation, streamlining its pharmacological profile [5] [9].

Table 1: Evolution of S1PR Modulators

CompoundS1PR SelectivityProdrug RequirementKey Clinical Advancements
FingolimodS1PR1,3,4,5Yes (phosphorylation)First oral MS therapy (2010)
SiponimodS1PR1,5NoApproved for active SPMS (2019)
OzanimodS1PR1,5No (active metabolites)UC approval (2021)
EtrasimodS1PR1,4,5NoRapid lymphocyte sequestration; UC/AD trials

Structural Evolution from Sphingosine 1-Phosphate Receptor Agonists

Etrasimod’s molecular architecture represents a deliberate departure from endogenous sphingosine 1-phosphate (S1P). Key structural innovations include:

  • Backbone Optimization: Replacement of the sphingosine alkyl chain with a tetrahydrocyclopentaindole core, enhancing metabolic stability and receptor-binding precision [3] [6].
  • Phenyl Ether Linkage: Introduction of a 4-cyclopentyl-3-(trifluoromethyl)benzyloxy group at the C7 position, which sterically hinders interactions with S1PR2/3 receptors linked to adverse cardiac effects [5] [9].
  • Acetic Acid Side Chain: A carboxymethyl group at the C3 position enables salt formation (e.g., arginine) for improved solubility, contrasting with the phosphate-dependent activation of fingolimod [3] [6].

This design yields sub-nanomolar affinity for S1PR1 (IC₅₀ = 0.004 μM), S1PR4 (IC₅₀ = 0.04 μM), and S1PR5 (IC₅₀ = 0.03 μM), while avoiding S1PR3 (IC₅₀ > 1 μM) [5]. Crucially, etrasimod exhibits biased signaling: it potently recruits β-arrestin (EC₅₀ = 0.12 nM) for receptor internalization but has lower efficacy in G protein activation (GTPγS EC₅₀ = 2.4 nM). This minimizes downstream cardiac GIRK channel modulation, reducing bradycardia risk compared to ozanimod [5].

Rationale for Arginine Salt Formulation in Pharmacokinetic Optimization

The arginine salt form of etrasimod (chemical name: L-Arginine, (3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopent[b]indol-3-yl]acetate) addresses critical pharmaceutical challenges:

  • Enhanced Solubility: Etrasimod arginine achieves 2 mg/mL solubility in DMSO under warmed conditions, significantly higher than the free acid form. This property facilitates intestinal absorption and oral bioavailability [3] [6].
  • Stabilized Pharmacokinetics: The ionic bond between etrasimod’s carboxylate and arginine’s guanidinium group reduces crystal lattice energy, improving dissolution rates and ensuring consistent plasma concentrations after oral administration [7].
  • Metabolic Stability: Unlike prodrug modulators (e.g., fingolimod), etrasimod arginine does not require hepatic phosphorylation. It undergoes metabolism primarily via CYP2C9 and CYP3A4, with a half-life of ~30 hours—striking a balance between sustained receptor engagement and rapid discontinuation recovery (lymphocyte normalization in ~7 days) [2] [6] [8].

Table 2: Impact of Arginine Salt on Key Pharmaceutical Parameters

ParameterFree Acid FormArginine Salt (Etrasimod Arginine)Clinical Advantage
Water SolubilityLowModerate (2 mg/mL in DMSO)Enhanced oral absorption
Plasma Half-lifeNot reported30–36 hoursOnce-daily dosing
Lymphocyte Recovery5 weeks post-cessationFaster immune reconstitution vs. ozanimod
Active MetabolitesNoneNonePredictable pharmacokinetics

Comprehensive Compound List

  • Etrasimod arginine
  • Fingolimod
  • Siponimod
  • Ozanimod
  • Ponesimod
  • Sphingosine 1-phosphate (endogenous agonist)

Generated from cited sources [1] [2] [5].

Properties

CAS Number

1206123-97-8

Product Name

Etrasimod arginine

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[(3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid

Molecular Formula

C32H40F3N5O5

Molecular Weight

631.7 g/mol

InChI

InChI=1S/C26H26F3NO3.C6H14N4O2/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23;7-4(5(11)12)2-1-3-10-6(8)9/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t17-;4-/m10/s1

InChI Key

GVPVVOSNDUAUKM-BPGOJFKZSA-N

SMILES

InChI=1S/C26H26F3NO3.C6H14N4O2/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23;7-4(5(11)12)2-1-3-10-6(8)9/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t17-;4-/m10/s1

Solubility

Soluble in DMSO

Synonyms

APD334 L-Arginine; Etrasimod arginine

Canonical SMILES

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F.C(CC(C(=O)O)N)CN=C(N)N

Isomeric SMILES

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CC[C@@H]5CC(=O)O)C(F)(F)F.C(C[C@@H](C(=O)O)N)CN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.